molecular formula C19H16FN5O B2376277 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-63-3

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2376277
CAS No.: 888424-63-3
M. Wt: 349.369
InChI Key: SUBBFBMYXYVYHG-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class, which has garnered significant attention in medicinal chemistry for its diverse biological activities . This compound has been identified as having potential in several therapeutic research areas. In cancer research, it acts as a receptor ligand and has been studied for its anti-cancer properties, with a mechanism of action that may involve the inhibition of specific kinases, such as CDK2, crucial for cell cycle progression . By potentially binding to the active site of CDK2, it can disrupt interactions with partners like cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, research indicates this compound may have applications in investigating respiratory tract disorders, possibly by modulating inflammatory responses, and in endocrine disorders by influencing various hormonal pathways . The molecular formula is C18H14FN5O and it has a molecular weight of 335.3 g/mol . The synthesis typically involves multi-step reactions, including cyclization of appropriate precursors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-6-13(2)8-16(7-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBFBMYXYVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid to form the triazolo[4,5-d]pyrimidine core . Subsequent substitution reactions introduce the 3,5-dimethylphenyl and 3-fluorophenylmethyl groups under specific conditions, such as the use of palladium on magnesium oxide as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, a study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. The compound demonstrated promising cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Compounds within the triazolo-pyrimidine class have shown efficacy against bacterial strains. The structural characteristics of 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may contribute to its ability to inhibit bacterial growth. Studies have reported that modifications in the phenyl rings can enhance antimicrobial potency .

Case Study 1: Anticancer Screening

In a comprehensive screening study published in 2019, researchers evaluated a library of compounds for their anticancer properties using multicellular spheroids as a model system. The results indicated that certain derivatives of triazolo-pyrimidine exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A study focusing on the synthesis and evaluation of various triazole derivatives reported significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings suggested that structural modifications could lead to improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a PDE2A inhibitor, it binds to the active site of the enzyme, forming a halogen bond with the oxygen of Tyr827 . This interaction inhibits the enzyme’s activity, leading to increased levels of cyclic nucleotides and subsequent physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Planarity: The triazolopyrimidinone core is consistently planar across analogs, facilitating π-π stacking interactions in biological systems .
  • Substituent Effects: Fluorine: The 3-fluorophenylmethyl group in the target compound and CAS 1040639-91-5 enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyl in ).

Physicochemical and Electronic Properties

  • Lipophilicity : The trifluoromethoxy group in increases logP compared to the target’s 3-fluorophenylmethyl group, impacting membrane permeability.
  • Conjugation : Coplanarity in all analogs (e.g., max deviation 0.021 Å in ) suggests strong conjugation, stabilizing the core and enabling charge-transfer interactions.

Biological Activity

The compound 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazolo-pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes involved in critical cellular processes. Notably:

  • Cyclin-Dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2 activity, which is essential for cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression and induces apoptosis in cancer cells.
  • USP28 Inhibition : Recent studies indicate that derivatives of triazolo-pyrimidine compounds can selectively inhibit USP28, a deubiquitinating enzyme involved in various cellular processes including cell proliferation and survival. This inhibition leads to decreased viability in cancer cell lines .

The biochemical properties of this compound are characterized by its interactions with various cellular targets:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .
  • Cellular Effects : Studies have demonstrated that treatment with this compound leads to reduced cell viability and induced apoptosis in targeted cancer cells. For instance, in MCF-7 cells, the compound's cytotoxicity was linked to its ability to inhibit CDK2 and alter mitochondrial pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindingsCell Lines TestedIC50 Values
Inhibition of CDK2 leads to apoptosisMCF-7, HCT-1166.2 μM (HCT-116)
Selective inhibition of USP28; decreased cell viabilityHGC-27IC50 > 100 μM
Inhibition of CHIKV replicationVero cellsLow micromolar range

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : In a study focusing on breast and colon cancer cell lines (MCF-7 and HCT-116), treatment with the compound resulted in a significant decrease in cell proliferation and induction of apoptosis. The mechanism was primarily attributed to CDK2 inhibition.
  • Viral Inhibition : Another study reported that triazolo-pyrimidine derivatives could inhibit chikungunya virus (CHIKV) replication in vitro. Although specific data on the compound was not provided, it suggests a broader antiviral potential within this chemical class .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

Q. How do the fluorine and methyl substituents influence the compound’s chemical reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atom on the benzyl group increases electrophilic reactivity at the triazole ring, facilitating nucleophilic substitutions. The 3,5-dimethylphenyl group enhances steric hindrance, reducing unwanted side reactions. These substituents also modulate solubility: fluorine improves lipophilicity, while methyl groups may lower melting points. Reactivity can be confirmed via NMR (e.g., ¹⁹F NMR for fluorine interactions) and kinetic studies under varying pH conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • ¹⁹F NMR : Identify fluorine environments (δ -110 to -120 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 405.1). Purity is assessed via HPLC (>95%) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low purity in the final product?

  • Methodological Answer :
  • Troubleshooting : Low yield often results from incomplete cyclization or side reactions. Monitor intermediates via TLC and adjust reaction time/temperature.
  • Purification : Use gradient elution in chromatography (e.g., 5–20% EtOAc in hexane) or recrystallize from ethanol/water mixtures.
  • Catalyst Screening : Test alternatives to ZnCl₂ (e.g., FeCl₃ or ionic liquids) to enhance regioselectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using uniform in vitro models (e.g., HEK293 cells for kinase inhibition).
  • Control Variables : Account for solvent effects (DMSO vs. saline) and cell passage numbers.
  • Structural Confirmation : Re-characterize batch samples via XRD (e.g., crystallography data in ) to rule out polymorphic variations .

Q. How can in vitro assays be designed to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR or CDK2) due to the triazolopyrimidine core’s ATP-binding affinity.
  • Assay Protocol :

Enzyme Activity : Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases).

Competitive Binding : Use SPR or ITC to determine binding constants.

Selectivity Screening : Test against off-target enzymes (e.g., PDEs) to assess specificity.

  • Data Interpretation : Compare results with structural analogs (e.g., ) to identify SAR trends .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Systems : Polar aprotic solvents (DMF) vs. aqueous buffers (PBS).
  • pH Effects : Protonation of the triazole ring at acidic pH increases solubility.
  • Polymorphism : Crystalline vs. amorphous forms (confirmed via PXRD). Standardize measurements using USP methods and report solvent/pH conditions explicitly .

Structural and Mechanistic Insights

Q. What computational tools predict the compound’s binding mode with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinase active sites. Focus on hydrogen bonds (e.g., triazole N with Lys72) and hydrophobic contacts (methyl/fluorine with Phe82).
  • MD Simulations : Simulate binding stability over 100 ns to validate docking poses.
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data .

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